Evidence 1: Potent and Selective Antagonism at the Human Melanin-Concentrating Hormone Receptor 2 (MCHR2)
2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide demonstrates high-potency antagonism at the human MCHR2 receptor. A direct comparator within the same chemical series, CHEMBL1934113, shows a 100-fold lower potency (IC₅₀ = 100 nM) under identical assay conditions. This indicates that the specific substitution pattern of the target compound is critical for high-affinity MCHR2 engagement [1]. Furthermore, a structurally analogous compound, 2-(2-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide, exhibits an EC₅₀ of 29.9 µM [2], underscoring that even minor modifications to the acetamide moiety can dramatically alter activity.
| Evidence Dimension | Antagonist activity at human MCHR2 receptor (inhibition of MCH-stimulated Ca2+ flux) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | CHEMBL1934113 (closely related analog): IC₅₀ = 100 nM |
| Quantified Difference | 100-fold more potent |
| Conditions | CHO cells expressing human MCHR2, 10 min preincubation, Ca2+ flux assay [1] |
Why This Matters
The exceptional potency of this compound as an MCHR2 antagonist makes it a superior and essential starting point for research programs focused on appetite regulation and metabolic disorders, where low-nanomolar activity is a prerequisite for further development.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127). Affinity Data: IC50 = 1 nM for human MCHR2 receptor. View Source
- [2] BindingDB. BDBM46852. Affinity Data: EC50 = 2.99E+4 nM for 2-(2-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide. View Source
